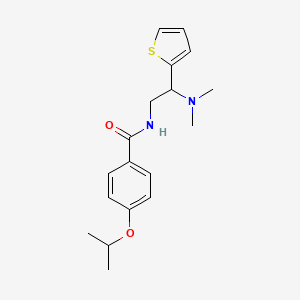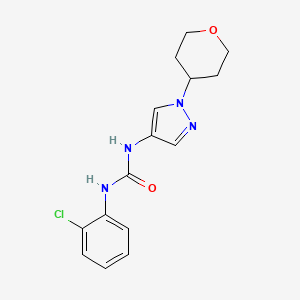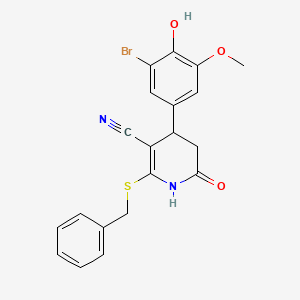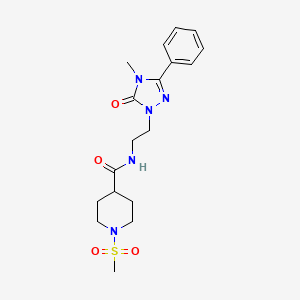
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as 'DMAPT' and is known to exhibit potent anti-inflammatory and anti-cancer properties. In
Scientific Research Applications
DMAPT has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the immune response. DMAPT has also been shown to induce apoptosis in cancer cells by activating the p53 pathway, a tumor suppressor protein that regulates cell growth and division.
Mechanism Of Action
DMAPT exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB and activating the p53 pathway, respectively. NF-κB is a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. DMAPT inhibits the activation of NF-κB by blocking the phosphorylation of IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. The activation of p53 by DMAPT leads to the induction of apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
DMAPT has been found to exhibit potent anti-inflammatory and anti-cancer effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and colon cancer cells. DMAPT has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. In addition, DMAPT has been shown to reduce the severity of symptoms in various animal models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Advantages And Limitations For Lab Experiments
One of the major advantages of using DMAPT in lab experiments is its well-established synthesis method and its availability in pure form. DMAPT is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using DMAPT in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, DMAPT has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
DMAPT has shown promising results in preclinical studies, and there is a growing interest in its potential applications in the field of medicine. Future research should focus on optimizing the synthesis method of DMAPT to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of DMAPT. Finally, clinical trials are needed to evaluate the safety and efficacy of DMAPT in humans and to explore its potential applications in the treatment of various diseases.
Synthesis Methods
DMAPT can be synthesized using a simple and well-established method. The synthesis involves the reaction of 4-isopropoxybenzoyl chloride with 2-(dimethylamino)ethylthiol and thiophene-2-carbaldehyde in the presence of a base. The resulting product is then purified by column chromatography to obtain pure DMAPT.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUHBCDHFROYCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine](/img/structure/B2949353.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride](/img/structure/B2949354.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea](/img/structure/B2949359.png)

![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)


![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)